molecular formula C17H19NO3 B5090383 N-(4-methoxyphenyl)-3-propoxybenzamide

N-(4-methoxyphenyl)-3-propoxybenzamide

Cat. No.: B5090383
M. Wt: 285.34 g/mol
InChI Key: WQNFFVYMCSSDOS-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-3-propoxybenzamide is a benzamide derivative characterized by a 3-propoxy-substituted benzoyl group and a 4-methoxyphenylamine moiety. Benzamides are known for their diverse bioactivities, including anti-inflammatory, cardioprotective, and receptor-modulating properties, depending on substituent patterns .

Key structural features:

  • Benzamide core: Provides a rigid aromatic scaffold for intermolecular interactions.
  • 3-Propoxy group: Enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
  • 4-Methoxyphenyl group: The electron-donating methoxy group modulates electronic properties and solubility.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-11-21-16-6-4-5-13(12-16)17(19)18-14-7-9-15(20-2)10-8-14/h4-10,12H,3,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNFFVYMCSSDOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with N-(4-methoxyphenyl)-3-propoxybenzamide, enabling comparative analysis:

Compound Name Molecular Formula Key Substituents Bioactivity (IC₅₀ or Efficacy) Source/Reference
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide C₁₉H₁₉N₃O₄ 1,2,5-Oxadiazole ring, 3-propoxy Not reported (Patent focus) ChemWhat
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine C₁₉H₂₁N₅OS Thiazole ring, hydrazine linker Cardioprotective (Superior to Levocarnitine) Turkish Journal
3-(4-Hydroxy-3-Methoxyphenyl)-N-[2-(4-Hydroxyphenyl)ethyl]acrylamide C₁₉H₂₁NO₅ Hydroxy-methoxyphenyl, acrylamide Anti-inflammatory (IC₅₀: 17.00 µM) Lycium barbarum
N-trans-Coumaroyl Octopamine C₁₇H₁₇NO₄ Coumaroyl group, octopamine backbone Anti-inflammatory (IC₅₀: <17.21 µM) Lycium yunnanense

Key Comparative Insights

Electronic and Steric Effects
  • Oxadiazole vs.
Bioactivity Trends
  • Anti-Inflammatory Activity: Compounds with hydroxylated aryl groups (e.g., 3-(4-hydroxy-3-methoxyphenyl)-acrylamide) exhibit stronger anti-inflammatory effects (IC₅₀ <17 µM) due to hydrogen-bond donor capacity and resonance stabilization .
  • Cardioprotective Effects : Thiazole derivatives with hydrazine linkers (e.g., N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine) outperform Levocarnitine in mitigating hypoxic muscle contraction, attributed to enhanced electron delocalization in the thiazole ring .

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